

In-Depth Technical Guide to the Structure of Carboxy-Amido-PEG5-N-Boc

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carboxy-Amido-PEG5-N-Boc

Cat. No.: B13712090

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular structure of **Carboxy-Amido-PEG5-N-Boc**, a heterobifunctional polyethylene glycol (PEG) linker. This compound is frequently utilized in bioconjugation, drug delivery, and proteomics as a versatile spacer to link molecules of interest.

Core Molecular Structure

Carboxy-Amido-PEG5-N-Boc is a linear molecule comprised of four distinct chemical moieties. Its structure is systematically designed to offer specific functionalities at each terminus, separated by a flexible, hydrophilic spacer. The constituent parts are a carboxylic acid group, an amide linkage, a polyethylene glycol chain with five repeating units (PEG5), and a Boc-protected amine.

The systematic name for this structure is tert-butyl (2-(2-(2-(2-(3-carboxypropanamido)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate. The connectivity of the molecule is based on a succinamic acid core at one end, which provides the "Carboxy-Amido" functionality, linked to the PEGylated amine at the other end.

The key structural components are:

- **Carboxy Terminus (-COOH):** One end of the molecule terminates in a carboxylic acid group. This functional group is readily activated for covalent bonding with primary amines on

biomolecules, such as the lysine residues of proteins, to form stable amide bonds.

- **Amide Linkage (-CONH-):** Adjacent to the carboxylic acid is an amide bond. This linkage is part of the succinamic acid structure at the N-terminus of the PEG chain.
- **PEG5 Spacer $-(\text{CH}_2\text{CH}_2\text{O})_5-$:** A hydrophilic chain of five ethylene glycol units forms the core of the linker. This PEG spacer enhances the solubility of the entire molecule and any conjugate in aqueous media, reduces aggregation, and can decrease the immunogenicity of attached biomolecules.
- **N-Boc Protected Amine (-NH-Boc):** The other terminus of the linker features a primary amine that is protected by a tert-butoxycarbonyl (Boc) group.^{[1][2]} This protecting group is stable under many reaction conditions but can be readily removed under mild acidic conditions to yield a free primary amine, which can then be used for subsequent conjugation reactions.

Quantitative Data Summary

The key quantitative data for **Carboxy-Amido-PEG5-N-Boc** are summarized in the table below for easy reference.

Property	Value
Molecular Formula	$\text{C}_{21}\text{H}_{40}\text{N}_2\text{O}_{10}$
Molecular Weight	480.55 g/mol
CAS Number	1415145-86-6

Experimental Protocols

The provided information from chemical supplier descriptions does not include detailed experimental protocols. However, the general reactivity of the terminal groups is well-established:

- **Carboxylic Acid Activation:** The terminal carboxylic acid can be reacted with primary amines in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form a stable amide bond.

- **Boc Deprotection:** The Boc-protected amine can be deprotected using mild acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to expose the primary amine for further functionalization.

Molecular Structure Visualization

The following diagram illustrates the two-dimensional chemical structure of **Carboxy-Amido-PEG5-N-Boc**, highlighting the arrangement of its functional components.

Caption: 2D structure of **Carboxy-Amido-PEG5-N-Boc**.

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References

- 1. Carboxy-Amido-PEG5-N-Boc, 1415145-86-6 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Structure of Carboxy-Amido-PEG5-N-Boc]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13712090#what-is-the-structure-of-carboxy-amido-peg5-n-boc>]

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